2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride
Overview
Description
The compound “2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride” is also known as Mephedrone . It is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
Molecular Structure Analysis
Mephedrone is chemically classified as a substituted cathinone and shares structural similarities with amphetamines . Its molecular formula is C11H15NO . Mephedrone possesses a chiral center, which implies the potential existence of enantiomers . These enantiomers, known as optical isomers, exhibit different three-dimensional arrangements of atoms despite sharing the same molecular formula .Physical and Chemical Properties Analysis
In its pure form, Mephedrone hydrochloride appears as a translucent whitish crystals, white powder or white, crystalline powder with a characteristic odor . The compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications . The melting points for hydrochloride were determined by melting point experiment and gave sharp melting points at 251.18 °C .Scientific Research Applications
Environmental Impact and Degradation
Advanced Oxidation Processes (AOPs) are utilized to address the environmental challenges posed by the accumulation of recalcitrant compounds such as acetaminophen. Research by Qutob et al. (2022) on the degradation of acetaminophen through AOPs has shed light on the various by-products, their biotoxicity, and proposed degradation pathways. The study emphasizes the necessity of treating acetaminophen by-products before environmental release, citing potential threats to ecosystems (Qutob et al., 2022).
Toxicity and Pharmacology
The pharmacological and toxicological profiles of acetaminophen and its derivatives have been extensively reviewed, highlighting the diversity in biological responses and the significance of commercial applications. Kennedy (2001) provides an updated overview of the biological effects of acetaminophen, formamide, and their derivatives, offering insights into their continued relevance and the evolving understanding of their impact (Kennedy, 2001).
Novel Therapeutic Mechanisms
Recent studies have explored the potential of acetaminophen and its metabolites in novel therapeutic contexts. The analgesic mechanisms of acetaminophen, traditionally attributed to cyclooxygenase inhibition, are now being understood through its metabolite actions on cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1), suggesting new avenues for pain management research (Ohashi & Kohno, 2020).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride have been the subject of in-depth studies. Kondo and Murakami (2001) discuss synthetic organic chemistry based on the N-Ar axis, offering insights into the development of N-acylation reagents and the exploration of chiral ligands, which have implications for pharmaceutical synthesis and the broader field of organic chemistry (Kondo & Murakami, 2001).
Neuroplasticity and Psychiatric Applications
The role of ketamine, a compound with a similar N-acyl structure, in inducing neuroplastic changes has implications for the therapeutic mechanisms of related compounds. Research into ketamine's effects on neuroplasticity provides a framework for understanding the potential psychiatric applications of related compounds, highlighting the importance of synaptic and structural changes in the treatment of depression and anxiety (Aleksandrova & Phillips, 2021).
Mechanism of Action
Target of Action
The compound 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride, also known as Mephedrone, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Mode of Action
Mephedrone interacts with its targets in the central nervous system to induce hallucinations and stimulate the mind . This makes them prone to misuse, especially among individuals seeking recreational drug experiences .
Biochemical Pathways
It is known that substances within this class can result in psychoactive effects and the occurrence of hallucinations .
Pharmacokinetics
It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
The molecular and cellular effects of Mephedrone’s action primarily involve stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Properties
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSZMVVRIHNMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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